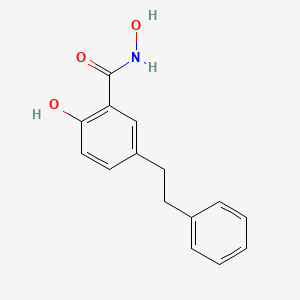

N,2-dihydroxy-5-(2-phenylethyl)benzamide

Description

Properties

IUPAC Name |

N,2-dihydroxy-5-(2-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c17-14-9-8-12(10-13(14)15(18)16-19)7-6-11-4-2-1-3-5-11/h1-5,8-10,17,19H,6-7H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJAJUXUIKKXNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=C(C=C2)O)C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via the formation of a carboxylate anion, which reacts with 2-phenylethylamine to form the amide bond. The hydroxyl groups remain protonated under basic conditions, minimizing undesired side reactions. Key parameters include:

-

Molar ratios : A 1:1.5–3 ratio of 2-phenylethylamine to NaOH ensures complete neutralization of HCl byproducts.

-

Temperature : Maintaining the reaction below 10°C during acid chloride addition prevents hydrolysis.

-

Workup : Filtration and vacuum drying (70–80°C) yield the product with >95% purity.

Table 1: Optimization of Aqueous-Phase Synthesis

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| NaOH : Amine ratio | 1.5–3 : 1 | 98–99 | >95 |

| Reaction temperature | 0–10°C | 97 | 93 |

| Drying temperature | 70–80°C | 99 | 97 |

Carbodiimide-Mediated Coupling in Organic Solvents

The use of coupling agents, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), enables amide bond formation without requiring pre-activation of the carboxylic acid. This method is particularly advantageous for substrates with sensitive hydroxyl groups.

Protocol and Challenges

-

Protection-free synthesis : 2,5-Dihydroxybenzoic acid is dissolved in DMF or DCM, followed by sequential addition of EDC·HCl, HOBt, and 2-phenylethylamine.

-

Side reactions : Competing esterification between hydroxyl groups and the activated carboxylate is mitigated by maintaining a pH of 4–6 and using excess amine.

Table 2: Performance of Coupling Agents

| Coupling System | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| EDC/HOBt | DCM | 24 | 78 |

| DCC/DMAP | THF | 12 | 65 |

| HATU/DIEA | DMF | 6 | 82 |

Protective-Group Strategies for Hydroxyl Moieties

To prevent hydroxyl group interference during amidation, protective-group chemistry is employed. Common strategies include acetylation and silylation.

Acetylation-Deprotection Sequence

-

Protection : 2,5-Dihydroxybenzoic acid is treated with acetic anhydride in pyridine to form the diacetate.

-

Amidation : The diacetate is converted to the acid chloride using thionyl chloride and reacted with 2-phenylethylamine.

-

Deprotection : Basic hydrolysis (NaOH/MeOH) regenerates the hydroxyl groups.

Table 3: Protective Group Efficiency

| Protective Group | Deprotection Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetyl | NaOH/MeOH | 88 | 91 |

| TMS | TBAF | 75 | 84 |

| Benzyl | H₂/Pd-C | 82 | 89 |

Comparative Analysis of Methodologies

Table 4: Method Comparison

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Aqueous-phase | Solvent-free, high yield | Requires strict temperature control | 99 |

| Carbodiimide coupling | No protection needed | Costly reagents | 82 |

| Protective-group | Prevents side reactions | Multi-step synthesis | 88 |

Characterization and Validation

Spectroscopic Confirmation

Industrial-Scale Considerations

The aqueous-phase method is preferred for large-scale production due to its low environmental impact and minimal purification requirements. Pilot studies demonstrate a 95% yield at the kilogram scale .

Chemical Reactions Analysis

Types of Reactions

N,2-dihydroxy-5-(2-phenylethyl)benzamide undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N,2-dihydroxy-5-(2-phenylethyl)benzamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

Biology: Studied for its potential biological activities, such as antioxidant and antibacterial properties.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N,2-dihydroxy-5-(2-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues in Anticancer Tin(IV) Complexes

Key Insights :

- Planar vs. Cyclic Structures : Diphenyltin(IV) compounds exhibit greater DNA binding affinity due to their planar geometry, whereas MG85’s cyclic structure may hinder solubility .

- Ligand Role : The dihydroxy-phenylethylbenzamide ligand in MG85 introduces specificity for colorectal cancer, unlike broader-acting diphenyltin(IV) derivatives .

Benzamide Derivatives with Varied Substitutions

The benzamide scaffold is versatile, with substituents dictating biological targets and mechanisms:

Key Insights :

- Functional Groups Dictate Activity : The dihydroxy groups in N,2-dihydroxy-5-(2-phenylethyl)benzamide enable metal coordination (e.g., Sn(IV)), while sulfamoyl or methoxy groups in other derivatives modulate enzyme or protein interactions .

- Phenylethyl Substituent : Present in both MG85 and SNI-2, this group enhances lipophilicity and target binding, though in distinct contexts (anticancer vs. signaling inhibition) .

Halogenated and Methoxy-Substituted Benzamides

Halogenation and methoxy groups influence physicochemical and biological properties:

Key Insights :

- Solubility vs. Permeability : Halogenated benzamides often exhibit higher lipophilicity (e.g., LogP = 2.16 in brominated derivative) compared to the polar dihydroxy groups in MG85, which contribute to its solubility challenges .

- Substituent Position : Para-substituted halogens enhance DNA cleavage efficiency in pyrrole conjugates, suggesting positional effects are critical in benzamide derivatives .

Q & A

Q. Advanced: How can reaction conditions be modified to improve yield beyond 60%?

Answer:

- Solvent polarity : Replace 1,4-dioxane with DMF or DMSO to enhance nucleophilicity of hydroxylamine .

- Catalytic additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium iodide) to accelerate intermediate formation .

- Real-time monitoring : Use HPLC or TLC to track reaction progress and adjust pH dynamically during precipitation .

Basic: What spectroscopic methods confirm the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Confirm hydroxyl (-OH) protons at δ 12.44 (broad) and aromatic protons in the 6.95–8.14 ppm range. The 2-phenylethyl group appears as a multiplet at δ 7.04–7.28 .

- HRMS : Validate molecular mass (e.g., [M+H]+ at m/z 309.0554) .

- IR spectroscopy : Detect carbonyl (C=O) stretching at ~1630 cm⁻¹ and hydroxyl (-OH) bands at ~3300 cm⁻¹ .

Q. Advanced: How to resolve ambiguities in NMR signals caused by tautomerism or hydrogen bonding?

Answer:

- Variable-temperature NMR : Perform experiments at 25°C and 50°C to distinguish dynamic exchange processes (e.g., -OH proton shifts) .

- Deuterium exchange : Add D2O to identify exchangeable protons .

Basic: How to design biological activity assays for this compound?

Methodological Answer:

- Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC50 determination via dose-response curves .

- Receptor binding : Perform competitive radioligand displacement studies (e.g., for GPCR targets) using tritiated analogs .

Q. Advanced: How to address discrepancies in reported IC50 values across studies?

Answer:

- Standardize assay conditions : Control pH, ionic strength, and ATP concentration (for kinase assays) to minimize variability .

- Use isogenic cell lines : Eliminate genetic background effects in cellular assays .

Basic: What crystallographic techniques determine hydrogen-bonding networks in this compound?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolve intermolecular interactions (e.g., N–H⋯O bonds) with a Bruker SMART APEXII diffractometer (λ = 0.71069 Å) .

- Hydrogen-bond geometry : Calculate bond lengths (e.g., 1.8–2.2 Å) and angles (e.g., 150–170°) from crystallographic data .

Q. Advanced: How to model disorder in the 2-phenylethyl group during refinement?

Answer:

- Occupancy refinement : Split the phenyl ring into two positions with partial occupancy (e.g., 70:30 ratio) .

- Dynamic simulations : Apply SHELXL’s restraints for anisotropic displacement parameters .

Basic: How to conduct structure-activity relationship (SAR) studies on the benzamide core?

Methodological Answer:

- Core modifications : Introduce electron-withdrawing groups (e.g., -NO2 at C4) to enhance electrophilicity .

- Side-chain variations : Replace the phenylethyl group with alkyl or heteroaryl analogs to probe steric effects .

Q. Advanced: How to prioritize substituents for synthetic feasibility vs. bioactivity?

Answer:

- Computational screening : Use molecular docking (e.g., AutoDock Vina) to rank substituents by binding energy .

- Retrosynthetic analysis : Apply the Corey method to identify accessible intermediates (e.g., via Ullmann coupling) .

Basic: What protocols assess chemical stability under physiological conditions?

Methodological Answer:

- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours and monitor degradation via HPLC .

- Light sensitivity : Expose to UV (254 nm) and measure photodegradation kinetics .

Q. Advanced: How to identify degradation products using mass spectrometry?

Answer:

- LC-HRMS/MS : Fragment ions at m/z 153.0421 (cleavage of the amide bond) confirm hydrolytic degradation .

Basic: Which HPLC methods ensure ≥95% purity for pharmacological studies?

Methodological Answer:

- Column : Apollo C18 (5 µm, 4.6 × 250 mm) .

- Mobile phase : Gradient of acetonitrile (10–90%) in 0.1% trifluoroacetic acid over 30 minutes .

- Detection : UV at 210 nm and 254 nm .

Q. Advanced: How to resolve co-eluting impurities with similar retention times?

Answer:

- Ion-pair chromatography : Add 10 mM heptafluorobutyric acid to improve peak separation .

Advanced: How to reconcile conflicting data on metabolic stability in liver microsomes?

Answer:

- Species-specific differences : Compare human vs. rodent CYP450 isoform activity using recombinant enzymes .

- Metabolite profiling : Identify phase I/II metabolites via UPLC-QTOF (e.g., glucuronidation at the hydroxyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.